4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid
Description
4-{[(2Z)-3-(Benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is a synthetic organic compound featuring a chromene core fused with a benzoic acid moiety. Key structural elements include:
- A 6-methoxy-2H-chromen-2-ylidene backbone, contributing rigidity and planar aromaticity.
- A Z-configuration at the imine linkage (C=N), critical for stereoselective interactions.
- A para-substituted benzoic acid group, enabling ionic interactions via its carboxylic acid functionality.
This compound is hypothesized to exhibit bioactivity relevant to pharmaceutical applications, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .
Properties
IUPAC Name |
4-[[3-(benzylcarbamoyl)-6-methoxychromen-2-ylidene]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-31-20-11-12-22-18(13-20)14-21(23(28)26-15-16-5-3-2-4-6-16)24(32-22)27-19-9-7-17(8-10-19)25(29)30/h2-14H,15H2,1H3,(H,26,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLNINFQMKPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(=O)O)C(=C2)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromenylidene intermediate, which is then coupled with a benzylcarbamoyl derivative under specific reaction conditions
-
Step 1: Synthesis of Chromenylidene Intermediate
Reagents: 6-methoxychromone, appropriate base (e.g., potassium carbonate)
Conditions: Reflux in an organic solvent (e.g., dimethylformamide)
Product: 6-methoxychromen-2-ylidene intermediate
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Step 2: Coupling with Benzylcarbamoyl Derivative
Reagents: Benzyl isocyanate, chromenylidene intermediate
Conditions: Room temperature, inert atmosphere
Product: 3-(Benzylcarbamoyl)-6-methoxychromen-2-ylidene intermediate
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chromenylidene moiety can be reduced to form a chroman derivative.
Substitution: The benzylcarbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium, room temperature
Major Products: Hydroxylated derivatives
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Inert atmosphere, low temperature
Major Products: Chroman derivatives
-
Substitution
Reagents: Nucleophiles (e.g., amines, thiols)
Major Products: Substituted benzylcarbamoyl derivatives
Scientific Research Applications
4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The chromenylidene moiety is believed to play a crucial role in this interaction by forming stable complexes with the target enzymes.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines a chromene core with a Z-imine linkage, distinguishing it from tetrahydrochromene derivatives (e.g., Compound 3 in ), which exhibit reduced aromaticity and altered conformational flexibility.
- Sulfur-containing derivatives () introduce thiol groups, enhancing redox activity but reducing stability compared to the target’s methoxy and carbamoyl groups.
Physical and Spectroscopic Properties
Biological Activity
4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is a synthetic compound derived from the structural frameworks of benzoic acid and chromen derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A chromen-2-ylidene moiety,
- A benzylcarbamoyl group,
- An amino group attached to a benzoic acid backbone.
This unique arrangement of functional groups is believed to contribute to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that derivatives similar to 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid exhibit significant antimicrobial properties. For instance, studies on related compounds have shown selective inhibition against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds suggest that modifications in the side chains can enhance their efficacy.
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, analogs have demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example:
- IC50 values for certain derivatives ranged from 3.0 µM to 5.85 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through caspase activation pathways .
3. Anti-inflammatory Activity
Several studies have indicated that compounds with similar structures possess anti-inflammatory properties. The inhibition of cyclooxygenases (COX) and lipoxygenases (LOX) has been noted, with some compounds exhibiting selectivity for COX-2 over COX-1, which is crucial for minimizing adverse effects associated with non-selective NSAIDs .
The biological activity of 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is believed to involve:
- Enzyme Inhibition: Compounds may act as inhibitors of key enzymes involved in inflammation and cancer progression.
- Receptor Modulation: The interaction with specific receptors could modulate signaling pathways that lead to cell death in cancerous cells.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Anticancer Efficacy: A study evaluating the effects of benzamide derivatives showed IC50 values indicating strong inhibition of cell proliferation in multiple cancer types .
- Antimicrobial Screening: In vitro assays revealed selective antibacterial activity against pathogenic strains, supporting the development of new antimicrobial agents based on this scaffold .
Data Tables
| Biological Activity | IC50 Values (µM) | Target Cells/Pathogens |
|---|---|---|
| Anticancer | 3.0 - 5.85 | MCF-7, A549 |
| Antimicrobial | Varies | Bacillus subtilis, Candida albicans |
| Anti-inflammatory | Selective COX-2 Inhibition | Various inflammatory models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
